molecular formula C8H10N2O B13311210 4-Cyclopropoxypyridin-3-amine

4-Cyclopropoxypyridin-3-amine

Cat. No.: B13311210
M. Wt: 150.18 g/mol
InChI Key: GGASIZXXSIGVHE-UHFFFAOYSA-N
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Description

4-Cyclopropoxypyridin-3-amine is a heterocyclic compound with the molecular formula C8H10N2O It features a pyridine ring substituted with an amine group at the 3-position and a cyclopropoxy group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-Cyclopropoxypyridin-3-amine involves the reduction of 4-cyclopropyl-3-nitropyridine. The reaction typically uses zinc powder and ammonium chloride in tetrahydrofuran (THF) as the reducing agents. The reaction is carried out at room temperature, and the product is obtained in high yield .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropoxypyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Zinc powder and ammonium chloride in THF are used for reducing nitro groups.

    Substitution: Nucleophilic substitution reactions often use alkyl halides or acyl chlorides.

Major Products

    Oxidation: N-oxides of this compound.

    Reduction: this compound from 4-cyclopropyl-3-nitropyridine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Cyclopropoxypyridin-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Cyclopropoxypyridin-3-amine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would vary based on the specific enzyme or receptor being targeted .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cyclopropoxypyridin-3-amine is unique due to the presence of the cyclopropoxy group, which can impart different electronic and steric properties compared to other similar compounds. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications.

Properties

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

4-cyclopropyloxypyridin-3-amine

InChI

InChI=1S/C8H10N2O/c9-7-5-10-4-3-8(7)11-6-1-2-6/h3-6H,1-2,9H2

InChI Key

GGASIZXXSIGVHE-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C=NC=C2)N

Origin of Product

United States

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